Methyl 2-amino-3-(4,5-dimethyl-1h-imidazol-1-yl)-2-methylpropanoate
Description
Methyl 2-amino-3-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpropanoate is a synthetic compound featuring a methyl ester group, an amino group, and a 4,5-dimethylimidazole substituent.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl 2-amino-3-(4,5-dimethylimidazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H17N3O2/c1-7-8(2)13(6-12-7)5-10(3,11)9(14)15-4/h6H,5,11H2,1-4H3 |
InChI Key |
OHRZJUIZUDXRSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)CC(C)(C(=O)OC)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic Acid
This compound replaces the 4,5-dimethylimidazole group with a 1-methylimidazole substituent and features a carboxylic acid group instead of a methyl ester. The carboxylic acid group increases polarity, affecting solubility and bioavailability compared to the ester derivative .
Benzo[d]imidazole Derivatives (e.g., Compound 14b in )
Methyl 3-[7-nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propanoate (Compound 12 in ) incorporates a benzoimidazole core with electron-withdrawing groups (nitro and trifluoromethyl). The trifluoromethyl group, in particular, is known to improve metabolic stability in drug design .
Functional Group Modifications
(S)-Methyl 2-Amino-3-(4-nitrophenyl)propanoate
This compound replaces the imidazole ring with a 4-nitrophenyl group. The nitro group is strongly electron-withdrawing, which could enhance electrophilic reactivity. The absence of the heterocyclic imidazole may reduce interactions with biological targets reliant on hydrogen bonding or π-stacking .
Ethyl 2-Methylpropanoate ()
A simpler ester, ethyl 2-methylpropanoate, is identified as a key aroma compound in mango cultivars. While structurally distinct from the target compound, its volatility and ester functionality highlight the role of ester groups in determining physical properties like vapor pressure and odor thresholds. This contrasts with the non-volatile, pharmacologically oriented imidazole derivatives .
Heterocyclic Systems with Pharmacological Relevance
Tetrazole-Containing Imidazole Derivatives (Compound 10 in )
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate incorporates a tetrazole ring, a bioisostere for carboxylic acids. Tetrazoles enhance metabolic stability and mimic carboxylate groups in drug-receptor interactions. This contrasts with the target compound’s dimethylimidazole group, which may prioritize steric effects over electronic mimicry .
Indole Analogues ()
2-Indol-3-yl-methylenequinuclidin-3-ols modulate the Keap1/Nrf2 pathway, inducing glutamate cysteine ligase (GCLC). While indoles and imidazoles are distinct heterocycles, both systems engage in redox-sensitive interactions. The target compound’s imidazole group could similarly influence oxidative stress pathways, though direct evidence is lacking .
Data Tables: Structural and Functional Comparisons
Table 1: Structural Comparison of Key Compounds
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